(3-Ethoxy-4-formylphenoxy)acetic acid
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Overview
Description
2-(3-ethoxy-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenoxyacetic acid, featuring an ethoxy group and a formyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-formylphenoxy)acetic acid typically involves the reaction of 3-ethoxy-4-formylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(3-ethoxy-4-formylphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxy-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: 2-(3-ethoxy-4-carboxyphenoxy)acetic acid.
Reduction: 2-(3-ethoxy-4-hydroxyphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-ethoxy-4-formylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-formylphenoxy)acetic acid
- 2-(3-formylphenoxy)acetic acid
- 2-(4-ethoxyphenoxy)acetic acid
Uniqueness
2-(3-ethoxy-4-formylphenoxy)acetic acid is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1192798-41-6 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(3-ethoxy-4-formylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-2-15-10-5-9(16-7-11(13)14)4-3-8(10)6-12/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
RZRIWOPNQXQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OCC(=O)O)C=O |
Origin of Product |
United States |
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